4-Nitrophenyl carbamate 4-Nitrophenyl carbamate
Brand Name: Vulcanchem
CAS No.: 37689-86-4
VCID: VC1656643
InChI: InChI=1S/C7H6N2O4/c8-7(10)13-6-3-1-5(2-4-6)9(11)12/h1-4H,(H2,8,10)
SMILES: C1=CC(=CC=C1[N+](=O)[O-])OC(=O)N
Molecular Formula: C7H6N2O4
Molecular Weight: 182.13 g/mol

4-Nitrophenyl carbamate

CAS No.: 37689-86-4

Cat. No.: VC1656643

Molecular Formula: C7H6N2O4

Molecular Weight: 182.13 g/mol

* For research use only. Not for human or veterinary use.

4-Nitrophenyl carbamate - 37689-86-4

Specification

CAS No. 37689-86-4
Molecular Formula C7H6N2O4
Molecular Weight 182.13 g/mol
IUPAC Name (4-nitrophenyl) carbamate
Standard InChI InChI=1S/C7H6N2O4/c8-7(10)13-6-3-1-5(2-4-6)9(11)12/h1-4H,(H2,8,10)
Standard InChI Key QHFKWIKCUHNXAU-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1[N+](=O)[O-])OC(=O)N
Canonical SMILES C1=CC(=CC=C1[N+](=O)[O-])OC(=O)N

Introduction

Chemical Structure and Properties

Molecular Structure

4-Nitrophenyl carbamate features a carbamate linkage (R-NH-COO-R') with a 4-nitrophenyl group attached to the oxygen atom. The nitro group in the para position of the phenyl ring plays a critical role in its function, particularly as a leaving group during deprotection reactions .

Physical Properties

The physical properties of 4-nitrophenyl carbamate make it particularly suitable for organic synthesis applications. One notable characteristic is the formation of the bright yellow 4-nitrophenolate ion under basic conditions, which provides a convenient visual and spectroscopic indicator of deprotection reactions .

Table 1: Physical and Chemical Properties of 4-Nitrophenyl Carbamate

PropertyValue
Leaving group (4-nitrophenol) pKa7.15 at 25°C
Optimal deprotection pH>12
UV-vis absorption (released 4-nitrophenolate)413 nm
Typical purification yield72-94%

Stability Profile

The stability profile of 4-nitrophenyl carbamate varies significantly with pH, which is fundamental to its utility as a protecting group. Research has demonstrated its remarkable stability in acidic and neutral environments while undergoing rapid deprotection under basic conditions .

Table 2: Stability Profile at Different pH Conditions

pH RangeStabilityDeprotection Rate
Acidic (pH < 7)StableNegligible
Neutral (pH 7)StableNegligible
Mildly Basic (pH 7-12)Partially StableSlow
Strongly Basic (pH > 12)UnstableRapid

Synthesis Methods

Laboratory Synthesis

The synthesis of 4-nitrophenyl carbamate derivatives typically involves the reaction of an appropriate amine with 4-nitrophenyl chloroformate. This one-step synthesis utilizes commercially available reagents and offers high purification yields ranging from 72% to 94% .

The general reaction can be represented as:
R-NH₂ + 4-Nitrophenyl chloroformate → R-NH-COO-(4-nitrophenyl) + HCl

Industrial Production

On an industrial scale, the synthesis of related compounds such as bis(4-nitrophenyl) carbonate involves careful control of reaction conditions. A documented industrial method involves using dichloromethane and p-nitrophenol as raw materials, with sodium sulfite as an antioxidant and triethylamine as a catalyst . While this specifically refers to the carbonate derivative, similar principles may apply to carbamate synthesis.

Purification Techniques

Purification of 4-nitrophenyl carbamate compounds typically involves standard techniques such as recrystallization or column chromatography. The high yields obtained after purification (72-94%) indicate the efficiency of these methods .

Mechanism of Protection and Deprotection

Protection Mechanism

The protection mechanism involves the nucleophilic attack of an amine on the carbonyl carbon of 4-nitrophenyl chloroformate, resulting in the formation of a carbamate linkage. This reaction proceeds with the elimination of 4-nitrophenol .

Deprotection Mechanism

The deprotection of 4-nitrophenyl carbamate occurs via base-catalyzed hydrolysis. The mechanism involves several key steps :

  • Hydroxide ion attacks the carbonyl carbon of the carbamate

  • Formation of a tetrahedral intermediate

  • Collapse of the intermediate, releasing 4-nitrophenolate ion

  • Decarboxylation of the carbamic acid intermediate to yield the free amine

This mechanism is illustrated in Figure 1 of the original research, which shows the base-catalyzed hydrolysis reaction pathway .

Applications in Organic Synthesis

As a Protecting Group

The primary application of 4-nitrophenyl carbamate is as a protecting group for amines in organic synthesis . Its use ensures chemoselectivity during chemical transformations by temporarily blocking the reactivity of amine functional groups.

Orthogonal Protection Strategies

One of the most significant advantages of 4-nitrophenyl carbamate is its compatibility with orthogonal protection strategies. This allows for selective deprotection of one protected group while preserving others, which is crucial in the synthesis of complex molecules with multiple functional groups .

Spectrophotometric Monitoring

The deprotection of 4-nitrophenyl carbamate can be conveniently monitored spectrophotometrically due to the release of 4-nitrophenol, which exists as the yellow 4-nitrophenolate ion under basic conditions with a characteristic absorption at 413 nm . This property enables real-time tracking of reaction progress and kinetic studies.

Reaction Kinetics

Hydrolysis Kinetics

The hydrolysis kinetics of 4-nitrophenyl carbamate have been studied using UV-visible spectroscopy, which allows for quantitative analysis of the reaction rates . The release of 4-nitrophenol provides a convenient chromophore for monitoring the progress of deprotection reactions.

Effect of pH on Reactivity

Research has demonstrated that the hydrolysis rate of 4-nitrophenyl carbamate is highly pH-dependent. The compound remains stable at neutral and acidic pH values but undergoes rapid deprotection under basic conditions (pH > 12) . This pH-dependent behavior is essential for its application as a selective protecting group.

Comparative Analysis with Other Protecting Groups

Comparison Table

Table 3: Comparison of 4-Nitrophenyl Carbamate with Other Protecting Groups

Protecting GroupDeprotection ConditionsAdvantagesLimitations
4-Nitrophenyl CarbamateBasic (pH > 12)Spectroscopic monitoring, stable in acidic/neutral conditionsNot suitable for base-sensitive groups
tert-Butyloxycarbonyl (Boc)AcidicWidely used, well-establishedNot suitable for acid-sensitive groups
Fluorenylmethyloxycarbonyl (Fmoc)Basic (mild)Orthogonal to Boc, mild deprotectionMore complex structure

Recent Research and Future Directions

Current Research Focus

Recent research has focused on comparing 4-nitrophenyl carbamates with other base-labile protecting groups such as Fluorenylmethyloxycarbonyl (Fmoc) . These studies aim to determine the optimal conditions for selective deprotection under different solvation conditions and to test these protecting groups on more complex substrates.

Future Applications

Future research directions include the laboratory synthesis of multiply protected compounds with different base-labile protecting groups to further explore the orthogonality of 4-nitrophenyl carbamate . Additionally, researchers are interested in developing more sustainable deprotection methods beyond traditional acid or base treatments.

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